molecular formula C20H28N2O2 B5263168 1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone

1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone

Cat. No.: B5263168
M. Wt: 328.4 g/mol
InChI Key: XQHKHOPNBNJJTI-DFQSSKMNSA-N
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Description

1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]-2-propan-2-yloxyethanone is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone involves multiple steps, typically starting with the preparation of the tricyclic core. The synthetic routes often include:

    Cyclization Reactions: Formation of the tricyclic structure through cyclization reactions.

    Functional Group Transformations: Introduction of functional groups such as the phenyl group and the propan-2-yloxyethanone moiety.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction efficiency.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: These interactions can influence various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone can be compared with other similar compounds to highlight its uniqueness:

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14(2)24-13-18(23)22-12-17(15-6-4-3-5-7-15)20-19(22)16-8-10-21(20)11-9-16/h3-7,14,16-17,19-20H,8-13H2,1-2H3/t17-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHKHOPNBNJJTI-DFQSSKMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N1CC(C2C1C3CCN2CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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